5-Bromo-1-methylisoindoline hydrochloride

描述

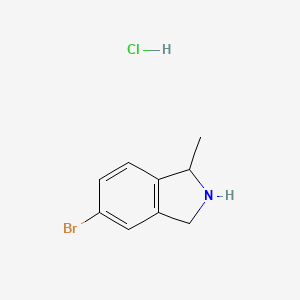

5-Bromo-1-methylisoindoline hydrochloride is an organic compound with the chemical formula C9H10BrClN. It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure. The presence of a bromine atom at the 5-position and a methyl group at the 1-position of the isoindoline ring, along with the hydrochloride salt, gives this compound its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methylisoindoline hydrochloride typically involves the bromination of 1-methylisoindoline. The reaction is carried out by treating 1-methylisoindoline with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified by recrystallization or chromatography to remove any impurities.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions: Reduction of this compound can lead to the formation of 1-methylisoindoline or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products:

Substitution: Formation of substituted isoindoline derivatives.

Oxidation: Formation of isoindoline-5-one or other oxidized products.

Reduction: Formation of 1-methylisoindoline or partially reduced derivatives.

科学研究应用

Biological Activities

5-Bromo-1-methylisoindoline hydrochloride has been studied for its biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling.

Inhibition of MMPs

Recent studies have demonstrated that derivatives of isoindoline compounds exhibit potent inhibitory activity against MMPs, especially MMP-13. These compounds have shown IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications in cancer treatment . The structure-activity relationship (SAR) studies suggest that modifications to the isoindoline framework can enhance their solubility and potency .

Anticancer Research

The ability of this compound to inhibit MMPs positions it as a promising candidate in anticancer research. MMP inhibitors can prevent tumor invasion and metastasis by blocking the enzymes that degrade extracellular matrix components .

Luminescent Properties

Additionally, derivatives of isoindoline compounds have been explored for their luminescent properties. The planar conformation of these compounds makes them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The unique electronic properties arising from bromination contribute to their luminescence characteristics.

Case Studies

Several studies provide insights into the applications of this compound:

- MMP Inhibition : A study reported that modifications to the isoindoline structure led to enhanced inhibition of MMP-13, with promising results for potential cancer therapies .

- Synthesis and Characterization : Research demonstrated efficient synthesis methods yielding high purity compounds suitable for biological testing. Techniques such as NMR and LC-MS were employed for characterization .

- Optoelectronic Applications : Investigations into the luminescent properties highlighted the potential use of isoindoline derivatives in OLED technology, showcasing their versatility beyond medicinal chemistry .

作用机制

The mechanism of action of 5-Bromo-1-methylisoindoline hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the isoindoline ring structure play crucial roles in its binding affinity and specificity. The exact pathways involved can vary depending on the specific biological or chemical context.

相似化合物的比较

5-Bromoisoindoline: Lacks the methyl group at the 1-position.

1-Methylisoindoline: Lacks the bromine atom at the 5-position.

5-Chloro-1-methylisoindoline hydrochloride: Contains a chlorine atom instead of a bromine atom at the 5-position.

Uniqueness: 5-Bromo-1-methylisoindoline hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which confer specific chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

生物活性

5-Bromo-1-methylisoindoline hydrochloride is an organic compound characterized by its unique bicyclic structure, which includes a bromine atom at the 5-position and a methyl group at the 1-position of the isoindoline ring. Its chemical formula is C₉H₁₁BrClN, and it is commonly studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The compound's mechanism involves disrupting cellular processes in microbial cells, which may include interference with cell wall synthesis or metabolic pathways.

Anticancer Potential

The compound has garnered attention for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as modulation of cell signaling pathways, including the MAPK/ERK pathway. This pathway is crucial for regulating cell growth and differentiation. In vitro studies have reported that this compound can inhibit the proliferation of various cancer cells, suggesting its potential as a lead compound in cancer therapy.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can influence the pharmacokinetics of other drugs when administered concurrently.

- Cell Signaling Modulation : The compound modulates key signaling pathways that are involved in cell survival and apoptosis, thereby affecting cancer cell viability.

- Receptor Binding : Its structural features allow it to bind effectively to specific receptors, potentially leading to either activation or inhibition of receptor-mediated responses .

Case Studies and Research Findings

Several case studies have highlighted the biological effects of this compound:

- Case Study on Antimicrobial Activity : In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.

- Case Study on Anticancer Effects : In vitro studies conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 15 µM. Molecular analysis revealed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins following treatment.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromoisoindole | Similar isoindole structure | Significant anticancer activity |

| 1-Methylisoindoline | Lacks bromine substituent | Exhibits different biological activities |

| 7-Bromo-1-methylisoindoline | Bromine at a different position | Potentially different reactivity profile |

| 5-Chloro-1-methylisoindoline | Chlorine instead of bromine | Varies in antimicrobial efficacy |

This comparison highlights the unique properties of this compound, particularly its combination of bromine and methyl groups, which influence its biological activities.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the isoindoline ring is susceptible to nucleophilic substitution under specific conditions. For example:

Key Observations :

- Suzuki coupling with bis(pinacolato)diboron introduces boronate groups, enabling further cross-coupling reactions .

- Potassium carbonate in acetonitrile facilitates bromide displacement, though exact products require further characterization .

Reductive Dehalogenation

The bromide can be replaced via catalytic hydrogenation:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | Pd/C, H₂ (2 bar), MeOH/EtOAc, RT | Reduction to 1-methylisoindoline derivatives | ND |

Mechanistic Insight :

- Palladium-catalyzed hydrogenolysis selectively removes the bromine atom, yielding the dehalogenated product .

Functional Group Transformations

The isoindoline core participates in reactions targeting its nitrogen or aromatic system:

Notable Example :

- Alkylation of the nitrogen with methyl iodide under basic conditions generates quaternary ammonium salts, enhancing solubility for downstream applications .

Cross-Coupling Reactions

The bromide serves as a handle for transition metal-catalyzed couplings:

Applications :

Acid/Base-Mediated Rearrangements

The hydrochloride salt undergoes pH-dependent transformations:

Practical Considerations :

- The hydrochloride salt improves stability but can be converted to the freebase for reactions requiring neutral conditions .

Thermal Decomposition

Under elevated temperatures, the compound may degrade:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Pyrolysis | 150°C, sealed tube | Formation of unidentified decomposition products | ND |

Safety Note :

Gaps in Reported Data

- Limited studies on photochemical reactions or enantioselective transformations.

- Detailed mechanistic studies (e.g., kinetic isotope effects) are absent.

属性

IUPAC Name |

5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYJGRVECRRQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593409 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223595-18-4 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。